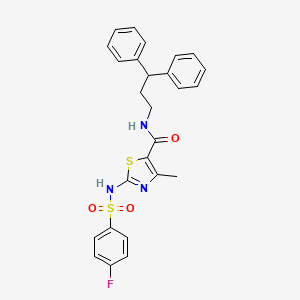
1,5,7-Trimethylindan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,7-Trimethylindan is an organic compound with the molecular formula C12H16. It is a derivative of indan, characterized by the presence of three methyl groups attached to the indan ring system.
準備方法
Synthetic Routes and Reaction Conditions
1,5,7-Trimethylindan can be synthesized through several methods. One common approach involves the alkylation of indan with methylating agents under acidic conditions. For example, indan can be reacted with methyl iodide in the presence of a strong acid catalyst such as aluminum chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process typically includes the use of high temperatures and pressures to facilitate the methylation reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
1,5,7-Trimethylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogenating agents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
科学的研究の応用
作用機序
The mechanism of action of 1,5,7-trimethylindan depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, in enzyme assays, it may interact with the active site of the enzyme, altering its catalytic activity .
類似化合物との比較
Similar Compounds
1,1,3-Trimethylindan: Another derivative of indan with different methyl group positions.
1,1,5-Trimethylindan: Similar structure but with methyl groups at different positions.
1,5,7-Trisubstituted indoline compounds: Compounds with similar indan core but different substituents.
Uniqueness
1,5,7-Trimethylindan is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties.
特性
CAS番号 |
36541-18-1 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
1,5,7-trimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C12H16/c1-8-6-10(3)12-9(2)4-5-11(12)7-8/h6-7,9H,4-5H2,1-3H3 |
InChIキー |
NHUDOXBAZXTOGS-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=CC(=CC(=C12)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)









